2-Ethylphenol;propanoic acid
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Overview
Description
2-Ethylphenol;propanoic acid is an organic compound that combines the structural features of both phenols and carboxylic acids Phenols are characterized by a hydroxyl group attached to an aromatic ring, while carboxylic acids contain a carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylphenol can be synthesized through several methods, including the Fries rearrangement and the Bamberger rearrangement . Propanoic acid can be prepared through the oxidation of primary alcohols or aldehydes, or through the hydrolysis of nitriles .
Industrial Production Methods
Industrial production of 2-Ethylphenol typically involves the alkylation of phenol with ethylene. Propanoic acid is commonly produced through the hydrocarboxylation of ethylene using carbon monoxide and water in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions
2-Ethylphenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones.
Electrophilic Aromatic Substitution: Phenols are highly reactive in electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Esterification: Phenols can react with carboxylic acids or their derivatives to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt).
Electrophilic Aromatic Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are used under acidic conditions.
Esterification: Carboxylic acids or acid anhydrides are used in the presence of a catalyst.
Major Products
Oxidation: Quinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated phenols
Esterification: Phenyl esters
Scientific Research Applications
2-Ethylphenol;propanoic acid has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its effects on biological systems and potential as a bioactive compound.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Industry: Used in the production of resins, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Ethylphenol;propanoic acid involves its interaction with specific molecular targets and pathways. For example, propanoic acid undergoes metabolism via conversion to propionyl coenzyme A, which participates in various metabolic pathways . The hydroxyl group of 2-Ethylphenol can form hydrogen bonds and participate in redox reactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound of phenols, characterized by a hydroxyl group attached to an aromatic ring.
Propanoic Acid: A simple carboxylic acid with a three-carbon chain.
Ethylphenols: A group of compounds with an ethyl group attached to a phenol ring.
Uniqueness
2-Ethylphenol;propanoic acid is unique due to its combination of phenolic and carboxylic acid functionalities, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Properties
CAS No. |
123900-15-2 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-ethylphenol;propanoic acid |
InChI |
InChI=1S/C8H10O.C3H6O2/c1-2-7-5-3-4-6-8(7)9;1-2-3(4)5/h3-6,9H,2H2,1H3;2H2,1H3,(H,4,5) |
InChI Key |
MWQUFSUXEVKPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1O.CCC(=O)O |
Origin of Product |
United States |
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